2-Ethyl-1,3-benzothiazole-6-carboxylic acid
Description
2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative featuring an ethyl group at position 2 and a carboxylic acid substituent at position 5. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused bicyclic structure. The ethyl group enhances lipophilicity, while the carboxylic acid introduces polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-ethyl-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVINKDREZDAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597746 | |
| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17142-85-7 | |
| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Synthetic Routes
The foundational approach to synthesizing 2-Ethyl-1,3-benzothiazole-6-carboxylic acid involves sequential functionalization of the benzothiazole core. Early methods focused on introducing the ethyl group at the 2-position followed by carboxylation at the 6-position. For instance, Friedel-Crafts alkylation has been employed to attach the ethyl group to benzothiazole, using aluminum chloride as a catalyst in anhydrous dichloromethane at 0–5°C . Subsequent oxidation of a methyl or hydroxymethyl group at the 6-position using potassium permanganate in acidic media yields the carboxylic acid derivative. However, this method suffers from moderate yields (50–60%) due to competing side reactions, such as over-oxidation or ring degradation .
A modified pathway involves direct carboxylation using carbon dioxide under high-pressure conditions. This method utilizes palladium-catalyzed C–H activation to introduce the carboxylic acid group regioselectively at the 6-position. While effective, the requirement for specialized equipment and elevated pressures (10–15 bar) limits its practicality for large-scale production .
Advanced Catalytic Oxidation Strategies
Recent patents have disclosed innovative catalytic systems for synthesizing benzothiazole carboxylic acids. One notable method involves metalloporphyrin-catalyzed oxidation of 2-ethyl-6-methylbenzothiazole . Here, a mononuclear manganese porphyrin catalyst (e.g., tetrakis-(p-methoxyphenyl) manganese porphyrin) enables selective oxidation of the methyl group to a carboxylic acid using hydrogen peroxide (30%) as an oxidant. Key reaction parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst concentration | 10–200 ppm | Maximizes turnover frequency |
| Temperature | 100–140°C | Enhances reaction rate |
| Solvent system | Ethanol/water (20–80%) | Improves solubility and selectivity |
| Reaction time | 8–12 hours | Balances conversion and side reactions |
This method achieves a 13.31% yield of this compound with 41.26% selectivity, as confirmed by high-performance liquid chromatography (HPLC) . The use of ethanol-water mixtures aligns with green chemistry principles, minimizing toxic waste generation.
Functional Group Interconversion Approaches
Alternative routes exploit pre-functionalized benzothiazole derivatives. For example, hydrazide intermediates have been leveraged to introduce carboxyl groups via hydrolysis. A 2025 study demonstrated the synthesis of N’-(1,3-benzothiazol-2-yl) benzohydrazide derivatives using carbodiimide coupling agents . While this method primarily targets hydrazide formation, subsequent acid hydrolysis under reflux with hydrochloric acid (6 M) converts the hydrazide to the corresponding carboxylic acid. However, this two-step process introduces complexity, with overall yields dropping to 35–40% due to incomplete hydrolysis .
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors have been adopted to optimize the oxidation of 2-ethyl-6-methylbenzothiazole. In one setup, a titanium-silica matrix immobilized with iron oxide nanoparticles catalyzes the reaction at 120°C, with oxygen gas as the oxidant. This system achieves a 65% conversion rate and 70% selectivity, outperforming batch reactors by reducing thermal degradation .
Another industrial method employs microwave-assisted synthesis to accelerate reaction kinetics. Irradiating a mixture of 2-ethylbenzothiazole, potassium persulfate, and acetic acid at 150°C for 30 minutes yields the carboxylic acid with 55% efficiency. While energy-intensive, this approach reduces reaction times from hours to minutes, making it suitable for high-throughput applications .
Comparative Analysis of Methodologies
The table below evaluates the efficacy of prominent preparation methods:
| Method | Yield (%) | Selectivity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Metalloporphyrin catalysis | 13.31 | 41.26 | Moderate | Low (green solvents) |
| Continuous-flow oxidation | 65 | 70 | High | Moderate |
| Microwave-assisted | 55 | 60 | High | High (energy use) |
| Hydrazide hydrolysis | 35 | 85 | Low | Moderate |
The data highlight trade-offs between yield, scalability, and sustainability. Catalytic oxidation methods, while less efficient, align with eco-friendly practices, whereas continuous-flow systems balance productivity and environmental concerns .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
2-Ethyl-1,3-benzothiazole-6-carboxylic acid has been explored as a potential therapeutic agent due to its interaction with biological targets involved in several diseases. Research indicates its derivatives exhibit various pharmacological activities, including:
- Anticancer Properties: Some derivatives have demonstrated efficacy against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) by inhibiting cell proliferation and inducing apoptosis.
- Antimicrobial Activity: The compound has shown potential against uropathogenic Escherichia coli by inhibiting K1 capsule formation, which is crucial for bacterial virulence.
- Neuroprotective Effects: Studies suggest that benzothiazole derivatives can act as multitarget-directed ligands for treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase and modulating amyloid-beta production .
Table 1: Pharmacological Activities of this compound Derivatives
| Activity Type | Target Disease | Observed Effects |
|---|---|---|
| Anticancer | HepG2, MCF-7 | Inhibition of proliferation |
| Antimicrobial | Uropathogenic E. coli | Inhibition of K1 capsule formation |
| Neuroprotective | Alzheimer's Disease | Inhibition of acetylcholinesterase |
Agricultural Applications
Agrochemicals:
The compound is utilized in the formulation of agrochemicals, particularly as a fungicide or herbicide. Its role in protecting crops from pests and diseases contributes to enhanced agricultural productivity . The ability of benzothiazole derivatives to act as plant growth regulators is also noteworthy, promoting healthier crop development.
Table 2: Agricultural Applications of this compound
| Application Type | Functionality | Impact on Agriculture |
|---|---|---|
| Fungicide | Disease control | Reduces crop losses due to fungal infections |
| Herbicide | Weed management | Enhances crop yield by minimizing competition |
| Plant Growth Regulator | Growth enhancement | Improves overall plant health |
Material Science
Polymer Additives:
In material science, this compound is incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials such as automotive and construction sectors.
Table 3: Material Science Applications
| Application Type | Material Type | Benefits |
|---|---|---|
| Polymer Additive | Elastomers | Improved flexibility and durability |
| Coatings | Protective layers | Enhanced resistance to environmental factors |
Analytical Chemistry
Reagent in Detection Methods:
The compound serves as a reagent in analytical chemistry for detecting metal ions. Its ability to form stable complexes with various metal ions allows for reliable environmental assessments regarding contamination levels .
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzothiazole derivatives, including this compound. These compounds were tested against multiple cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis through various mechanisms.
Case Study 2: Agricultural Efficacy
Research conducted on the agricultural applications of benzothiazole derivatives demonstrated their effectiveness as fungicides in field trials. The results indicated a significant reduction in fungal infections on crops treated with these compounds compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of bacterial capsules by interfering with the synthesis of polysaccharides in the bacterial cell wall . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Research Findings
Electronic Effects: Ethyl groups reduce electron density at the thiazole ring compared to amino or acetamido groups, altering reactivity in nucleophilic substitutions .
Solubility: Amino derivatives (e.g., 2-amino-BTCA) show higher aqueous solubility (2.1 mg/mL) than methyl or ethyl analogs (<0.5 mg/mL) .
Thermal Stability: Carboxylic acid derivatives (e.g., 2-amino-BTCA) exhibit high thermal stability (>300°C), making them suitable for high-temperature applications .
Biological Activity
2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9NO2S, with a molecular weight of approximately 207.25 g/mol. The compound features a benzothiazole ring and a carboxylic acid functional group, which contribute to its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been specifically noted for its potential to inhibit the formation of bacterial capsules in uropathogenic Escherichia coli, which is crucial for its virulence. By interfering with polysaccharide synthesis in bacterial cell walls, the compound may reduce bacterial pathogenicity .
Anticancer Activity
The compound has also shown promise as an anticancer agent. Various studies have evaluated its effects on different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. It demonstrated anti-proliferative effects, suggesting that derivatives of benzothiazole compounds can be effective in cancer treatment .
In a comparative study, several benzothiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like etoposide, highlighting their potential as effective anticancer drugs .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HepG2 | >100 | |
| Benzothiazole derivative A | MCF-7 | 16.23 ± 0.81 | |
| Etoposide | MCF-7 | 17.94 ± 0.89 |
The biological activities of this compound are largely attributed to its interaction with specific molecular targets:
- Inhibition of Bacterial Capsule Formation : The compound disrupts polysaccharide synthesis critical for the structural integrity of bacterial capsules .
- Anticancer Mechanisms : It may induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzothiazole derivatives in various biological assays:
- Antimicrobial Efficacy : A recent study demonstrated that benzothiazole derivatives could effectively inhibit Pseudomonas aeruginosa and Acinetobacter baumannii, both significant pathogens resistant to multiple drugs .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives had low cytotoxicity against normal human liver cells while maintaining potent activity against cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Ethyl-1,3-benzothiazole-6-carboxylic acid, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The compound can be synthesized via multistep pathways involving ester hydrolysis, acetylation, and cyclization. For example, a precursor such as ethyl 2-(tert-butoxycarbonyl)acetate can undergo ester hydrolysis under acidic conditions to yield the carboxylic acid moiety. Optimization includes controlling reaction temperature (e.g., 75–80°C for 6–8 hours) and using ultrasound irradiation (40 kHz) to enhance reaction efficiency . Yields >85% are achievable with SnCl₂ reduction of nitro intermediates and subsequent cyclization with KSCN/Br₂ in acetic acid .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR/IR Spectroscopy : Confirm regiochemistry and functional groups (e.g., carboxylic acid at C6, ethyl group at C2) via characteristic shifts:
- ¹H NMR : Ethyl group protons at δ 1.2–1.4 ppm (triplet) and δ 2.6–2.8 ppm (quartet) .
- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and benzothiazole ring vibrations at 1500–1600 cm⁻¹ .
- HPLC : Use C18 reverse-phase columns (e.g., Purospher® STAR) with UV detection at 254 nm to assess purity (>98%) .
Q. What solvent systems are suitable for improving solubility in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and carboxylic acid groups. Use DMSO for stock solutions (1–10 mM) and dilute in PBS (pH 7.4) or cell culture media containing 0.1% Tween-80 to minimize aggregation. Solubility can be enhanced via salt formation (e.g., sodium or potassium carboxylate) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Derivatization : Modify the ethyl group (C2) and carboxylic acid (C6) to assess steric/electronic effects. For example:
- Replace ethyl with bulkier alkyl chains to evaluate hydrophobic interactions.
- Convert carboxylic acid to amides or esters to modulate membrane permeability .
- Biological Testing : Screen derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme inhibition assays. Correlate IC₅₀ values with computational descriptors (e.g., LogP, polar surface area) .
Q. What computational approaches predict reactivity and target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., binding to ATP pockets in kinases). Validate with molecular dynamics simulations (AMBER or GROMACS) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Fukui indices can identify reactive positions for functionalization .
Q. How to resolve contradictions in spectral data or biological activity across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (e.g., CCDC deposition codes from Acta Crystallographica reports) .
- Batch Variability : Assess synthetic intermediates (e.g., ester precursors) for impurities via LC-MS. Even trace byproducts (e.g., uncyclized amines) can skew biological results .
- Biological Replicates : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
